1,10-Phenanthrolin-2-amine
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Overview
Description
1,10-Phenanthrolin-2-amine is a heterocyclic organic compound derived from 1,10-phenanthroline. It is characterized by the presence of an amine group at the 2-position of the phenanthroline ring system. This compound is of significant interest due to its versatile applications in coordination chemistry, catalysis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-2-amine can be synthesized through a series of reactions starting from 1,10-phenanthroline. The process typically involves an amino oxidation reaction followed by a substitution reaction . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide and trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthrolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which have unique properties and applications.
Substitution: Substitution reactions, particularly at the amine group, can lead to the formation of various derivatives with distinct properties.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenanthrolin-2-amines .
Scientific Research Applications
1,10-Phenanthrolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-phenanthrolin-2-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various biological targets, including enzymes and DNA, leading to potential therapeutic effects . The compound’s ability to modulate metal ion availability and reactivity is central to its biological activity .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the amine group.
2,2’-Bipyridine: Another chelating ligand with similar applications in coordination chemistry.
Phenanthrene: A hydrocarbon analog without the nitrogen atoms, used primarily in organic synthesis.
Uniqueness: 1,10-Phenanthrolin-2-amine is unique due to the presence of the amine group, which enhances its reactivity and allows for the formation of a wider variety of derivatives. This makes it more versatile in applications compared to its analogs .
Properties
IUPAC Name |
1,10-phenanthrolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBVYAVVFLHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357154 |
Source
|
Record name | 1,10-phenanthrolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-18-2 |
Source
|
Record name | 1,10-phenanthrolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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